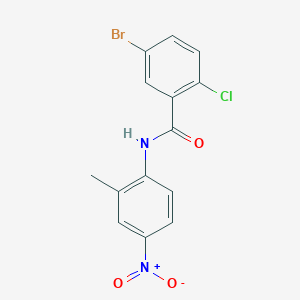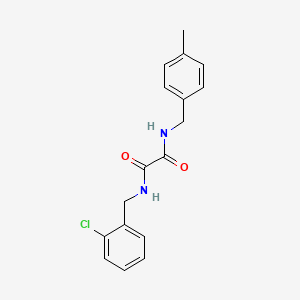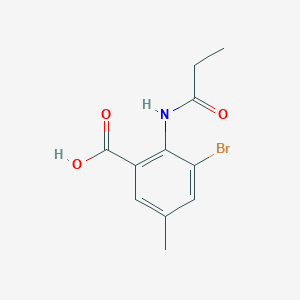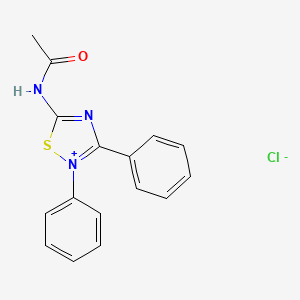
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BCI, and it is a member of the N-phenylbenzamide family. The synthesis method of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is complex, but it has been successfully achieved by several researchers.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood. However, studies have shown that it inhibits the activity of several enzymes involved in the growth and survival of cancer cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit the growth and survival of cancer cells. It has also been investigated for its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its anti-cancer properties. This compound has been shown to inhibit the growth and survival of cancer cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its complex synthesis method. This makes it challenging to produce large quantities of the compound, which can limit its use in lab experiments.
将来の方向性
There are several future directions for the research of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide. One of the future directions is to investigate its potential as a cancer therapy. This compound has shown promising results in inhibiting the growth and survival of cancer cells, and further research can help to determine its efficacy as a cancer treatment. Additionally, further research can investigate its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate alternative synthesis methods that can produce this compound in larger quantities. This can help to increase its availability and make it more accessible for lab experiments.
合成法
The synthesis of 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide involves several steps. The first step is the nitration of 2-methyl-4-nitroaniline to produce 2-methyl-4-nitro-1-nitrosoaniline. The second step is the bromination of 2-methyl-4-nitro-1-nitrosoaniline to produce 5-bromo-2-chloro-4-nitro-1-nitrosoaniline. The final step is the reaction of 5-bromo-2-chloro-4-nitro-1-nitrosoaniline with benzoyl chloride to produce 5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide. The synthesis of this compound is challenging, and it requires expertise and careful attention to detail.
科学的研究の応用
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death. Additionally, this compound has been investigated for its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-6-10(18(20)21)3-5-13(8)17-14(19)11-7-9(15)2-4-12(11)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQCJTXOGJEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-methyl-4-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)
![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)

![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)

![2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)

![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)